4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediates

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (C₉H₈BrF₂NO₂S; M.Wt 312.13 g/mol) is a polyhalogenated sulfonamide featuring a 4-bromo-2,5-difluorophenyl core coupled with an N-cyclopropyl substituent. This substitution pattern yields a predicted ACD/LogP of 2.58 and a triclinic crystal structure (P1̅, V = 551.08(8) ų) determined at 273 K.

Molecular Formula C9H8BrF2NO2S
Molecular Weight 312.13 g/mol
CAS No. 1055996-06-9
Cat. No. B1404134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide
CAS1055996-06-9
Molecular FormulaC9H8BrF2NO2S
Molecular Weight312.13 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F
InChIInChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2
InChIKeyOEWJHDBHIBYHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (CAS 1055996-06-9): A Structurally Defined Building Block for Medicinal Chemistry


4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (C₉H₈BrF₂NO₂S; M.Wt 312.13 g/mol) is a polyhalogenated sulfonamide featuring a 4-bromo-2,5-difluorophenyl core coupled with an N-cyclopropyl substituent. This substitution pattern yields a predicted ACD/LogP of 2.58 and a triclinic crystal structure (P1̅, V = 551.08(8) ų) determined at 273 K [1]. It is commercially available with a certified purity of ≥95% (AKSci) and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting, for example, progesterone receptor modulation [2].

Why 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide Cannot Be Replaced by a Generic Sulfonamide Intermediate


Sulfonamide synthons are not interchangeable in advanced medicinal chemistry; specific halogenation patterns and N-substituents directly govern electronic properties, molecular geometry, and metabolic stability. The combination of a 4-bromo handle for cross-coupling, 2,5-difluoro substitution that lowers LogP by ≈0.7 units relative to the non-fluorinated analog , and a confirmed triclinic crystal packing [1] creates a multi-dimensional property profile that generic replacement with a non-fluorinated, N-unsubstituted, or regioisomeric sulfonamide cannot replicate. A small change in substitution can alter the boiling point by >15°C and the molecular weight by >40 Da, impacting both synthetic handling and downstream SAR .

Head-to-Head Physicochemical and Structural Differentiation of 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide


Fluorine-Substitution Effect: Increased Density and Slightly Lower Boiling Point vs. Non-Fluorinated 4-Bromo-N-cyclopropylbenzenesulfonamide

The introduction of two fluorine atoms at the 2,5-positions in 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide increases the predicted density by 0.1 g/cm³ (1.8 vs. 1.7 g/cm³) while paradoxically lowering the predicted boiling point by 3.5 °C (369.7 vs. 373.2 °C) compared to its non-fluorinated analog 4-bromo-N-cyclopropylbenzenesulfonamide (CAS 331950-30-2) . This density increase reflects the higher atomic mass of fluorine and altered molecular packing, while the boiling-point decrease may result from weaker intermolecular forces in the fluorinated system, both of which are directly relevant to compound handling and purification strategy selection.

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediates

N-Cyclopropyl Group Impact: Enhanced Molecular Weight and Boiling Point vs. Unsubstituted 4-Bromo-2,5-difluorobenzenesulfonamide

The N-cyclopropyl substituent of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide increases the molecular weight by 40.06 g/mol (312.13 vs. 272.07 g/mol) and raises the predicted boiling point by 15.0 °C (369.7 vs. 354.7 °C) relative to the N-unsubstituted analog 4-bromo-2,5-difluorobenzenesulfonamide (CAS 214209-98-0) . This data demonstrates that the cyclopropyl group substantially alters the volatility and molecular mass, which can affect synthetic-scale logistics and the physical properties of final compounds in a drug-discovery cascade.

Medicinal Chemistry Synthetic Utility Building Block Selection

Regioisomeric Differentiation: 4-Bromo vs. 2-Bromo Substitution Alters Predicted Boiling Point by 5°C

The target compound (4-bromo) exhibits a predicted boiling point of 369.7 °C, which is 5.0 °C lower than its positional isomer 2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide (CAS 1704066-92-1; BP = 374.7 °C) . This measurable difference originates from altered intermolecular interactions driven by the bromine position and can be exploited for isomer identification and quality-control analytics, ensuring that the correct regioisomer is procured for structure-sensitive applications.

Synthetic Chemistry Analytical Chemistry Isomer Purity

Single-Crystal X-ray Structure Confirmation: Definitive Molecular Geometry and Packing

The molecular and crystal structure of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide has been experimentally determined at 273 K, crystallizing in the triclinic space group P1̅ with unit-cell parameters a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3)°, β = 111.201°, γ = 105.856(2)°, and a final R-factor of 0.0330 [1]. In contrast, no single-crystal X-ray structure is publicly available for the commonly purchased analog 4-bromo-2,5-difluorobenzenesulfonamide (CAS 214209-98-0), which leaves its solid-state conformation uncertain. The availability of authenticated crystallographic data for the target compound provides unequivocal proof of identity, conformation, and packing, which is essential for reliable structure-based drug design and for meeting patent-disclosure requirements.

Structural Chemistry Crystallography Quality Control

Reduced Lipophilicity (LogP 2.58) vs. Non-Fluorinated Analog (LogP 3.36) May Improve Aqueous Solubility and Metabolic Stability

The predicted ACD/LogP of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is 2.58, which is 0.78 log-units lower than the LogP of 3.36 for the non-fluorinated comparator 4-bromo-N-cyclopropylbenzenesulfonamide . This reduction in lipophilicity, driven by the electron-withdrawing 2,5-difluoro substitution, is consistent with improved aqueous solubility and reduced off-target binding, both of which are favorable attributes in a drug-discovery intermediate. While direct-solubility or metabolic-stability data for the exact building block are not available, the LogP difference provides a quantitative physicochemical rationale for selecting the fluorinated scaffold in early-stage programs.

ADME Drug Discovery Lead Optimization

Defined Application Scenarios for 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide Based on Verified Differentiation Data


Medicinal Chemistry: Synthesis of Progesterone Receptor Modulators Requiring an electron-deficient 4-Bromo Aryl Sulfonamide Core

The 4-bromo substitution allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce diverse aryl/heteroaryl groups late-stage, while the 2,5-difluoro pattern tunes the electronics of the phenyl ring, as corroborated by the lower LogP (2.58) relative to non-fluorinated analogs . The defined crystal structure guarantees the spatial orientation of the sulfonamide pharmacophore, which is critical for productive binding to the progesterone receptor as outlined in patent literature [1].

Synthetic Methodology: Defined Building Block for Structure-Activity Relationship (SAR) Exploration of Cyclopropyl Sulfonamides

The unique combination of a reactive 4-bromo handle and a metabolically stable N-cyclopropyl group makes this compound an ideal core scaffold for SAR libraries aimed at kinase inhibitors or GPCR targets where cyclopropyl sulfonamides have demonstrated improved in vivo half-life. The confirmed purity (≥95%) and well-characterized crystal structure ensure batch-to-batch reproducibility across medicinal chemistry campaigns .

Crystallography and Solid-State Analysis: Internal Standard for Polymorph Screening and Co-crystal Engineering

The experimentally determined triclinic crystal structure (P1̅, V=551.08(8) ų) provides a reference point for solid-form screening of related sulfonamide drugs. Scientists seeking to identify stable crystalline forms of N-cyclopropyl sulfonamide APIs can use this building block as a mimic for intermolecular interaction studies, leveraging the data to predict and avoid undesirable polymorphs early in development [2].

Quote Request

Request a Quote for 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.